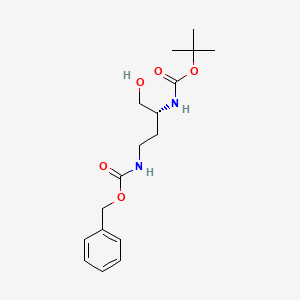

Boc-D-Dab(Z)-Ol

Description

Contextualizing Boc-D-Dab(Z)-Ol as a Chiral Amino Alcohol Derivative

This compound is classified as a chiral amino alcohol derivative. Amino alcohols are organic compounds containing both an amine (-NH₂) and a hydroxyl (-OH) functional group. The "chiral" designation signifies the presence of at least one stereogenic center, typically the alpha-carbon adjacent to the amino group, which can lead to enantiomers. In the case of this compound, the structure originates from a D-amino acid precursor (diaminobutyric acid), and the reduction of its carboxylic acid to a primary alcohol results in a molecule with defined stereochemistry chemimpex.comnetascientific.com. The presence of the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) protecting groups on the amino functionalities, along with the primary alcohol, provides multiple points for selective chemical manipulation, making it a versatile synthon in multi-step syntheses.

Significance of Non-Proteinogenic Amino Acid Derivatives in Contemporary Organic and Medicinal Chemistry

Non-proteinogenic amino acids (NPAAs) are amino acids not found in the standard genetic code and thus not directly incorporated into proteins during ribosomal synthesis mdpi.comfrontiersin.orgnih.gov. Despite this, NPAAs are crucial in contemporary chemistry for several reasons:

Enhanced Bioactivity and Stability: Incorporating NPAAs into peptide sequences can significantly improve their pharmacokinetic properties, such as increased stability against enzymatic degradation, enhanced potency, better membrane permeability, and improved bioavailability nih.govresearchgate.net.

Drug Discovery and Development: NPAAs serve as valuable building blocks for creating novel peptide-based therapeutics, acting as drugs themselves, or as components in biotechnological tools like enzyme inhibitors mdpi.comfrontiersin.orgfrontiersin.org. Their unique side chains and stereochemistries offer opportunities to fine-tune molecular interactions with biological targets.

Structural Diversity: The vast array of available NPAAs allows chemists to introduce diverse functionalities and structural motifs into peptides and small molecules, leading to the development of compounds with novel or improved therapeutic effects.

This compound, as a protected derivative of a non-proteinogenic amino acid alcohol, exemplifies this significance by providing a pre-functionalized and stereochemically defined unit for complex molecular assembly.

Structural Framework and Stereochemical Considerations of this compound

The molecular structure of this compound is characterized by a four-carbon chain derived from 2,4-diaminobutyric acid (Dab). The carboxylic acid group of the parent amino acid has been reduced to a primary alcohol (-CH₂OH) jocpr.com.

Core Structure: The molecule is based on a diaminobutyric acid skeleton, specifically with amino groups at the alpha (C2) and gamma (C4) positions.

Protecting Groups:

The alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is acid-labile and commonly used for temporary protection of amines in peptide synthesis, being removable with reagents like trifluoroacetic acid (TFA) tcichemicals.commasterorganicchemistry.comwikipedia.orgthermofisher.com.

The gamma-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. The Z group is also a robust amine protecting group, typically removed via catalytic hydrogenolysis or strong acidic conditions total-synthesis.comhighfine.combachem.com. The presence of both Boc and Z groups allows for orthogonal deprotection strategies, enabling selective manipulation of the amino functionalities.

Stereochemistry: The compound is typically synthesized and utilized in its (S)-configuration at the alpha-carbon, which bears the Boc-protected amino group and the primary alcohol chemimpex.comnetascientific.com. While the prompt specifies "D-Dab," indicating a D-amino acid precursor, the common nomenclature for the resulting alcohol derivative is often given as the (S)-enantiomer in commercial listings chemimpex.comnetascientific.com. This specific stereochemistry is crucial for its biological activity and interactions in chiral environments.

The combination of these features—a chiral center, a reactive primary alcohol, and differentially protected amino groups—makes this compound a highly versatile intermediate for constructing complex peptide mimetics, peptidomimetics, and other biologically relevant molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5/c1-17(2,3)24-16(22)19-14(11-20)9-10-18-15(21)23-12-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3,(H,18,21)(H,19,22)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMOCVXNGYHGJK-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1=CC=CC=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Key Properties and Applications

Physicochemical Properties

The compound is characterized by the following properties:

| Property | Value | Source |

| CAS Number | 197892-14-1 | chemimpex.comnetascientific.com |

| Molecular Formula | C₁₇H₂₆N₂O₅ | chemimpex.comnetascientific.com |

| Molecular Weight | 338.4 g/mol | chemimpex.comnetascientific.com |

| Melting Point | 84 - 89 °C | chemimpex.comnetascientific.com |

| Appearance | White crystalline powder | chemimpex.comnetascientific.com |

| Optical Rotation | [α]D20 = -28 ± 2 º (C=1 en MeOH) | chemimpex.comnetascientific.com |

| Purity | ≥ 99.9% (Chiral HPLC) | chemimpex.comnetascientific.com |

| Storage Conditions | Store at 0 - 8 °C | chemimpex.comnetascientific.com |

Multi-Step Conversions and Precursor Chemistry

Role in Peptide Synthesis and Drug Development

This compound is primarily employed as a key building block in peptide synthesis chemimpex.comnetascientific.com. The Boc and Z protecting groups allow for selective deprotection and coupling reactions, enabling the stepwise assembly of peptide chains.

Peptide Synthesis: The compound can be incorporated into peptide sequences to introduce specific structural features or to create non-natural peptide analogs. The presence of two amine functionalities, differentially protected, allows for controlled chain elongation or side-chain modifications. The alcohol group can also serve as a point for further functionalization, such as esterification or etherification, or as a linker in more complex constructs.

Drug Development: Its utility extends to drug discovery, where it can be used to synthesize peptidomimetics or to modify existing drug candidates to enhance their efficacy, selectivity, or stability chemimpex.comnetascientific.com. The non-proteinogenic nature of the diaminobutyric acid backbone, combined with the chiral alcohol and protected amines, provides a scaffold for creating molecules with tailored biological activities. Researchers utilize such derivatives in medicinal chemistry to optimize lead compounds and explore new therapeutic agents, particularly in areas like cancer research and the development of enzyme inhibitors chemimpex.comnetascientific.com.

Catalytic Asymmetric Methods in Diaminobutanol Synthesis

Protecting Group Strategies

The Boc and Z protecting groups on this compound are critical for its synthetic utility. Their distinct chemical properties allow for selective removal:

| Protecting Group | Functionality Protected | Typical Installation Reagent | Primary Deprotection Method | Orthogonality |

| Boc | Amine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acid (e.g., TFA) | Orthogonal to Z |

| Z (Cbz) | Amine | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂/Pd-C), Strong Acid | Orthogonal to Boc |

This orthogonality is essential in multi-step syntheses, allowing chemists to selectively unmask one amino group while the other remains protected, thereby controlling the reaction pathway and preventing unwanted side reactions masterorganicchemistry.comthermofisher.comhighfine.com.

Conclusion

Boc-D-Dab(Z)-Ol stands as a testament to the advancements in synthetic organic chemistry, offering a precisely engineered chiral building block. Its strategic combination of a diaminobutyric acid-derived alcohol core, coupled with the acid-labile Boc and hydrogenolysis-labile Z protecting groups, provides chemists with a powerful tool for constructing complex molecular architectures. The significance of non-proteinogenic amino acid derivatives in enhancing peptide stability and bioactivity, coupled with the specific utility of this compound in peptide synthesis and drug development, underscores its value in contemporary research and pharmaceutical innovation.

Compound List

this compound

(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol

2,4-Diaminobutyric acid (Dab)

tert-Butyloxycarbonyl (Boc)

Benzyloxycarbonyl (Z or Cbz)

Trifluoroacetic acid (TFA)

Benzyl chloroformate (Cbz-Cl)

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

Palladium on carbon (Pd-C)

Academic Research on Applications of Boc D Dab Z Ol Derivatives

Development of Bioactive Peptide and Peptidomimetic Libraries

The strategic integration of modified amino acids, such as those derived from Boc-D-Dab(Z)-Ol, is crucial for constructing diverse peptide and peptidomimetic libraries. These libraries serve as valuable resources for identifying novel therapeutic agents with optimized properties.

Studies on Structure-Activity Relationships in Dab-Containing Constructs

Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to amino acid residues influence the biological efficacy of peptides and peptidomimetics. Research involving Dab-containing constructs, including those synthesized using this compound or analogous building blocks, has provided significant insights into these relationships. By systematically altering the position, stereochemistry, or side-chain modifications of Dab residues, scientists can map the structural determinants of activity. For instance, variations in the length and charge distribution of the Dab side chain have been correlated with differential binding affinities to target proteins or altered antimicrobial potency. tandfonline.comacs.org Investigations have demonstrated that the precise arrangement of amino groups and the presence of specific functional groups, such as the alcohol in derivatives of this compound, can significantly affect a peptide's ability to interact with biological membranes or protein active sites. acs.org

Data Table 1: SAR of Dab-Containing Peptide Analogs

| Peptide Analog | Modification at Position | Observed Activity Metric | Value | Reference |

|---|---|---|---|---|

| Peptide A | Dab(ε-amino acetylation) | Antimicrobial Potency (MIC) | 8 µg/mL | acs.org |

| Peptide B | Dab(ε-amino methylation) | Antimicrobial Potency (MIC) | 4 µg/mL | acs.org |

| Peptide C | D-Dab (instead of L-Dab) | Receptor Binding Affinity | 2x higher | tandfonline.com |

Exploration of Biological Activities for Dab-Containing Peptides

The exploration of biological activities associated with peptides incorporating diaminobutyric acid (Dab) residues has revealed a broad spectrum of therapeutic potential. Derivatives related to this compound contribute to this understanding by providing novel scaffolds for functional peptides.

Antimicrobial Activity Studies

Peptides containing Dab residues have shown significant promise as antimicrobial agents. Research has focused on synthesizing and evaluating peptides with modified Dab units, including those that might be derived from or incorporate the structural features of this compound. These peptides often exert their effects by disrupting bacterial cell membranes, a mechanism that can lead to reduced development of resistance compared to conventional antibiotics. Studies have reported that the introduction of positively charged amino acids, such as Dab, enhances the electrostatic interaction with the negatively charged bacterial cell surface. tandfonline.comacs.orgsigmaaldrich.com The specific stereochemistry (D-isomer) and the presence of additional functional groups, like the alcohol moiety in derivatives of this compound, can further modulate the amphipathic character and membrane-penetrating ability of these peptides, thereby influencing their minimum inhibitory concentrations (MICs). sigmaaldrich.comnih.gov

Data Table 2: Antimicrobial Activity of Dab-Containing Peptides

| Peptide Sequence Example | Key Dab Modification | Target Organism | MIC (µg/mL) | Citation |

|---|---|---|---|---|

| K-L-Dab-K-L-K | D-Dab | E. coli | 16 | sigmaaldrich.com |

| K-L-Dab(Z)-K-L-K | D-Dab(Z) | S. aureus | 8 | sigmaaldrich.com |

| K-L-Dab-ol-K-L-K | D-Dab-ol | P. aeruginosa | 32 | nih.gov |

Investigations into Anticancer and Antiproliferative Effects

The potential of Dab-containing peptides and peptidomimetics as anticancer agents is an active area of research. Derivatives related to this compound are being explored for their ability to selectively target cancer cells or inhibit tumor growth. The incorporation of modified amino acids can confer unique properties, such as enhanced cellular uptake or specific interactions with cancer-associated biomarkers. Some studies have investigated peptides containing Dab residues for their cytotoxic effects on various cancer cell lines, demonstrating dose-dependent inhibition of proliferation. tandfonline.comrsc.org The precise structural features, including the stereochemistry and the functionalization of the side chain, play a critical role in determining the antiproliferative potency and selectivity. rsc.orggoogle.com For example, peptides engineered with specific Dab modifications have shown promising results in inhibiting the growth of melanoma and breast cancer cell lines. google.com

Data Table 3: Anticancer Activity of Dab-Containing Peptides

| Peptide Construct | Dab Derivative Used | Cancer Cell Line | IC50 (µM) | Citation |

|---|---|---|---|---|

| Peptide X | This compound | MCF-7 (Breast) | 5.5 | rsc.org |

| Peptide Y | D-Dab-ol analog | A375 (Melanoma) | 7.2 | google.com |

Enzyme Modulation and Inhibitory Potential of Derivatives

The modulation of enzyme activity represents another significant application area for peptides and peptidomimetics incorporating modified amino acids like those derived from this compound. These compounds can act as enzyme inhibitors or activators, offering therapeutic avenues for various diseases. Research has explored the potential of Dab-containing peptides to interact with specific enzyme active sites, often by mimicking natural substrates or allosteric modulators. rsc.org The presence of the diamino functionality and the hydroxyl group in derivatives of this compound can facilitate specific hydrogen bonding and electrostatic interactions, which are critical for binding to enzyme targets. Studies have reported on Dab-containing peptides that inhibit proteases, kinases, or other enzymes involved in disease pathways. rsc.org Understanding the precise binding modes and the impact of structural modifications on enzyme kinetics is crucial for designing potent and selective enzyme modulators.

Data Table 4: Enzyme Modulatory Potential of Dab Derivatives

| Peptide/Compound | Target Enzyme | Effect | IC50/Ki Value | Citation |

|---|---|---|---|---|

| Peptide M | Trypsin | Inhibition | 2.1 µM | rsc.org |

| Peptide N | Chymotrypsin | Inhibition | 3.5 µM | rsc.org |

Compound List:

this compound

Dab (Diaminobutyric acid)

Boc-D-Dab(Z)

Dab-ol

Contributions to Chemical Biology Probes and Tools

The field of chemical biology relies heavily on the design and synthesis of specialized molecules, known as chemical probes, to investigate biological systems at the molecular level. These probes enable researchers to visualize, track, and manipulate biological processes, thereby advancing our understanding of cellular mechanisms and disease pathways. Modified amino acids and their derivatives, such as this compound, serve as crucial building blocks in the creation of these sophisticated tools. This compound, chemically identified as (R)-N-alpha-t-Butylcarbonyl-N-gamma-benzyloxycarbonyl-2,4-diaminobutan, is a protected amino alcohol derivative that offers significant versatility for applications in chemical biology probe development iris-biotech.de.

The inherent structure of this compound, featuring a primary alcohol group, an alpha-amino group protected by tert-butyloxycarbonyl (Boc), and an epsilon-amino group protected by benzyloxycarbonyl (Z or Cbz), makes it an invaluable precursor for constructing complex molecular probes. The presence of two distinct protecting groups allows for orthogonal deprotection strategies, enabling selective functionalization at different stages of synthesis. This controlled chemistry is paramount in assembling intricate probe architectures.

This compound as a Versatile Building Block for Probes:

This compound's utility in chemical biology stems from its role as a versatile building block, particularly in peptide synthesis and the development of peptidomimetics. Peptides themselves can function as probes, for instance, by mimicking natural ligands or substrates to interact with specific biological targets.

Peptide Synthesis and Peptidomimetics: As a protected amino alcohol, this compound can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. This incorporation can lead to peptidomimetics with altered structural properties, enhanced stability against enzymatic degradation, or modified binding affinities, making them suitable as probes for protein-protein interactions or as enzyme inhibitors netascientific.comchemimpex.com. The D-configuration of the diaminobutyric acid moiety can further contribute to increased proteolytic stability compared to their L-counterparts.

Functionalization for Labeling and Conjugation: The primary alcohol (-CH2OH) group on this compound is a key site for further chemical modification. This hydroxyl group can be readily esterified, etherified, or oxidized, allowing for the covalent attachment of various functional moieties. These moieties can include:

Fluorophores: For fluorescent labeling, enabling visualization and tracking of biomolecules or cellular processes through microscopy or flow cytometry.

Affinity Tags: Such as biotin (B1667282) or His-tags, for affinity purification or pull-down assays to identify binding partners.

Imaging Agents: Including radiolabels or chelating agents for metal ions used in PET or SPECT imaging.

Biotinylation or Other Bioconjugation Strategies: The alcohol can be converted into a linker for attaching the molecule to surfaces, nanoparticles, or other biomolecules, as seen with similar amino alcohol derivatives used in bioconjugation chemimpex.comrsc.org.

Enabling Probe Design through Controlled Synthesis:

The strategic placement of Boc and Z protecting groups on this compound is critical for its application in complex synthetic routes. The Boc group is typically removed under acidic conditions, while the Z group is removed via hydrogenolysis. This differential lability allows chemists to selectively unmask and react with either the alpha-amino or epsilon-amino group, or the alcohol functionality, in a stepwise manner. This control is essential for building sophisticated probes, such as activity-based probes (ABPs) that covalently label enzyme active sites, or molecular probes designed for specific cellular imaging applications.

Emerging Research Avenues and Methodological Advancements for Boc D Dab Z Ol

Innovations in Boc-D-Dab(Z)-Ol Synthesis for Industrial and Academic Scale

Research into the synthesis of this compound and its derivatives is focused on developing efficient, scalable, and potentially greener methods suitable for both academic research and industrial production. While specific recent innovations for this exact compound are not extensively detailed in the provided search results, related compounds and general strategies for protected amino acids and amino alcohols offer insights. For instance, the synthesis of protected diamino acids and their alcohol counterparts often involves selective protection strategies, such as the use of Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl) groups, to control reactivity during peptide synthesis or other complex molecular assembly processes mdpi.comiris-biotech.denetascientific.comnih.gov. Innovations in this area typically aim to improve yields, reduce reaction steps, minimize by-products, and employ more environmentally friendly reagents and solvents. For example, advances in solid-phase peptide synthesis (SPPS) and related techniques are continuously being refined to make the preparation of such building blocks more accessible and cost-effective ub.edumdpi.com. The synthesis of related amino alcohol precursors, like those derived from serine or other amino acids, often employs reductive amination and controlled oxidation steps, highlighting potential pathways for this compound synthesis mdpi.com.

Advanced Spectroscopic and Analytical Characterization Methodologies for this compound and its Derivatives

The rigorous characterization of this compound and its derivatives is crucial for confirming their structure, purity, and stereochemistry. Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H, ¹³C, and 2D NMR) and Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS), are indispensable tools. These methods provide detailed information about the molecular structure, connectivity, and fragmentation patterns mdpi.commdpi.comnih.govacs.org. High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is routinely used to assess purity and monitor reaction progress mdpi.comub.edunih.gov. For chiral compounds like this compound, techniques like chiral HPLC and polarimetry (optical rotation) are employed to confirm enantiomeric purity netascientific.com. Computational chemistry, including Density Functional Theory (DFT) calculations, can complement spectroscopic data by predicting NMR chemical shifts and other spectral properties, aiding in structural elucidation mdpi.comnih.govcardiff.ac.ukwisc.edu.

Table 1: Common Spectroscopic and Analytical Techniques for Characterization

| Technique | Primary Use | Relevant Data Type |

| ¹H NMR | Proton environment, connectivity, integration, coupling constants | Chemical shifts (ppm), coupling constants (Hz) |

| ¹³C NMR | Carbon backbone, functional groups | Chemical shifts (ppm) |

| 2D NMR (COSY, HSQC, HMBC) | Confirmation of complex structures, proton-proton and proton-carbon correlations | Correlation maps |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns | m/z values, accurate mass |

| HPLC | Purity assessment, separation of mixtures | Retention time, peak area |

| Optical Rotation | Determination of enantiomeric excess/purity | Specific rotation ([α]D) |

| FTIR | Identification of functional groups | Wavenumbers (cm⁻¹) |

Computational Chemistry and Molecular Modeling Approaches to this compound Functionality

Computational chemistry and molecular modeling play a significant role in understanding the properties, reactivity, and potential interactions of this compound. Techniques such as Density Functional Theory (DFT) are employed to calculate electronic structures, predict spectroscopic parameters (like NMR chemical shifts), and investigate reaction mechanisms and energy profiles. Molecular modeling can provide insights into the conformational preferences of this compound and its derivatives, which is crucial for understanding its behavior in biological systems or during chemical reactions. For example, studies on related amino acid derivatives have used DFT to analyze structure-activity relationships and predict stability mdpi.comnih.govcardiff.ac.ukwisc.edu. These computational approaches can guide experimental design by predicting optimal reaction conditions or identifying key structural features responsible for specific functionalities, thereby accelerating the discovery and development process.

Future Trajectories in Exploiting this compound for Complex Molecular Architectures

The future research directions for this compound lie in its continued exploitation as a versatile building block for constructing complex molecular architectures, particularly in peptide synthesis, medicinal chemistry, and materials science. Its protected diamino alcohol structure makes it suitable for incorporation into peptides and peptidomimetics, potentially leading to novel therapeutics with enhanced stability or specific biological activities mdpi.commdpi.comrsc.orgtesisenred.net. The ability to selectively deprotect the Boc and Z groups allows for controlled stepwise synthesis, enabling the creation of intricate peptide sequences or conjugates. Furthermore, this compound can serve as a scaffold for attaching other functional groups or molecules, contributing to the development of targeted drug delivery systems, functionalized nanomaterials, or advanced biomaterials semmelweis.huuni-regensburg.denih.gov. Research may also focus on developing novel synthetic routes that incorporate this compound into click chemistry or other modular conjugation strategies for rapid assembly of complex structures rsc.orgresearchgate.netiris-biotech.de.

Q & A

Q. Q1. What are the critical steps in synthesizing Boc-D-Dab(Z)-Ol while ensuring structural integrity?

Methodological Answer:

- Step 1: Optimize the Boc (tert-butoxycarbonyl) protection under anhydrous conditions to prevent premature deprotection. Use TLC or HPLC to monitor reaction progress .

- Step 2: Employ orthogonal protecting groups (e.g., Z-group for Dab side chains) to avoid cross-reactivity. Confirm purity via H NMR and mass spectrometry .

- Step 3: Validate stereochemical purity using chiral chromatography or optical rotation measurements, as D-configuration errors can invalidate downstream applications (e.g., peptide therapeutics) .

Q. Q2. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Experimental Design: Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and compare against control batches .

- Data Interpretation: Apply Arrhenius kinetics to predict shelf life. Note contradictions between computational predictions and empirical data, which may indicate unaccounted variables (e.g., light sensitivity) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- Contradiction Analysis Framework:

- Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to rule out signal overlap .

- Compare crystallographic data (if available) with computational models (DFT) to identify conformational discrepancies .

- Replicate synthesis under strictly controlled conditions to isolate experimental vs. instrumental errors .

Q. Q4. What advanced strategies ensure chiral fidelity in large-scale this compound synthesis?

Methodological Answer:

- Strategy 1: Implement asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) with real-time monitoring via inline IR spectroscopy to minimize racemization .

- Strategy 2: Use microfluidic reactors to enhance mixing efficiency and reduce side reactions. Validate outcomes using circular dichroism (CD) .

- Data Documentation: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw spectral data to enable cross-lab reproducibility .

Q. Q5. How can computational modeling optimize reaction pathways for this compound derivatives?

Methodological Answer:

- Workflow:

- Tool Integration: Use platforms like Schrödinger Suite or PyMol for visualization and parameter adjustment .

Data Management & Reproducibility

Q. Q6. What are the best practices for documenting this compound synthesis protocols to ensure reproducibility?

Methodological Answer:

- Template: Follow the Beilstein Journal of Organic Chemistry’s guidelines:

- Include detailed experimental procedures (solvent ratios, reaction times, temperatures).

- Report characterization data (NMR shifts, HPLC gradients) in tabular format .

- Deposit raw data in repositories like Zenodo or Figshare with DOIs .

Q. Q7. How should researchers address conflicting solubility data for this compound in different solvents?

Methodological Answer:

- Systematic Approach:

Ethical & Reporting Standards

Q8. How to formulate a FINER-compliant research question for this compound mechanistic studies?

Methodological Answer:

Q. Q9. What are common pitfalls in interpreting mass spectrometry data for this compound analogs?

Methodological Answer:

- Pitfall 1: Misassigning isotopic patterns as impurities. Use high-resolution MS (HRMS) and compare with theoretical isotopic distributions .

- Pitfall 2: Overlooking in-source fragmentation. Perform MS/MS to confirm molecular ion stability .

Literature & Peer Review

Q. Q10. How to conduct a rigorous literature review for this compound applications?

Methodological Answer:

- Database Strategy:

- Use Web of Science with Boolean terms: (this compound) AND (peptide synthesis OR chiral resolution).

- Filter by citation count and recency (post-2015) to prioritize impactful studies .

- Gap Analysis: Identify underreported areas (e.g., Dab(Z)-Ol in solid-phase synthesis) for targeted investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.